molecular formula C9H9BrFN B12279572 7-Bromo-5-fluoro-1,2,3,4-tetrahydroquinoline

7-Bromo-5-fluoro-1,2,3,4-tetrahydroquinoline

Cat. No.: B12279572
M. Wt: 230.08 g/mol
InChI Key: IQCLVGHRLJRFNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Bromo-5-fluoro-1,2,3,4-tetrahydroquinoline is a heterocyclic compound that belongs to the class of tetrahydroquinolines. It is characterized by the presence of bromine and fluorine atoms at the 7th and 5th positions, respectively, on the quinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-5-fluoro-1,2,3,4-tetrahydroquinoline typically involves the bromination and fluorination of tetrahydroquinoline derivatives. One common method includes the use of bromine and a fluorinating agent under controlled conditions to achieve the desired substitution on the quinoline ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary and may vary between manufacturers .

Chemical Reactions Analysis

Types of Reactions

7-Bromo-5-fluoro-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted quinoline and dihydroquinoline derivatives, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

7-Bromo-5-fluoro-1,2,3,4-tetrahydroquinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Bromo-5-fluoro-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-1,2,3,4-tetrahydroquinoline
  • 7-Fluoro-1,2,3,4-tetrahydroquinoline
  • 5,7-Dibromo-1,2,3,4-tetrahydroquinoline

Uniqueness

7-Bromo-5-fluoro-1,2,3,4-tetrahydroquinoline is unique due to the presence of both bromine and fluorine atoms on the quinoline ring, which can impart distinct chemical and biological properties compared to its analogs. This dual substitution can influence the compound’s reactivity, stability, and interaction with biological targets .

Properties

Molecular Formula

C9H9BrFN

Molecular Weight

230.08 g/mol

IUPAC Name

7-bromo-5-fluoro-1,2,3,4-tetrahydroquinoline

InChI

InChI=1S/C9H9BrFN/c10-6-4-8(11)7-2-1-3-12-9(7)5-6/h4-5,12H,1-3H2

InChI Key

IQCLVGHRLJRFNH-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=C(C=C2F)Br)NC1

Origin of Product

United States

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